molecular formula C8H6BrClF3N B13062764 2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13062764
M. Wt: 288.49 g/mol
InChI Key: SQIKOHGQMPPTHM-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6BrClF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline can be synthesized through a multi-step process starting from 4-chloroaniline. The synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Nitro derivatives are formed.

    Reduction: Amines are produced.

Scientific Research Applications

2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H6BrClF3N

Molecular Weight

288.49 g/mol

IUPAC Name

2-bromo-4-chloro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6BrClF3N/c9-6-3-5(10)1-2-7(6)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

SQIKOHGQMPPTHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)NCC(F)(F)F

Origin of Product

United States

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